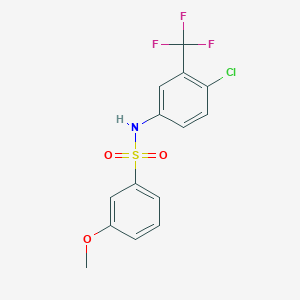

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

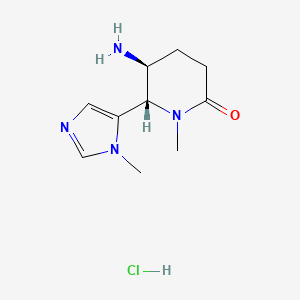

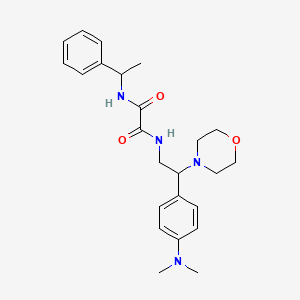

N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H11ClF3NO3S and its molecular weight is 365.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chlorinating Reagent

N-chloro-N-methoxybenzenesulfonamide, a structurally similar compound, has been identified as a simple and reactive chlorinating agent. It has been used to chlorinate a wide range of organic compounds, including 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, producing chlorinated products in good to high yields. This highlights the compound's utility in synthetic organic chemistry for introducing chlorine atoms into organic molecules, which can be an essential step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Xiao-Qiu Pu et al., 2016).

Antitumor Activity

Research on sulfonamide-focused libraries has identified compounds with significant antitumor activity. Specifically, compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have been found to be potent cell cycle inhibitors, advancing to clinical trials due to their preliminary activities in phase I settings. These compounds disrupt tubulin polymerization and affect cell cycle phases, leading to their antiproliferative effects against various cancer cell lines. This indicates the potential of N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide derivatives in cancer therapy (T. Owa et al., 2002).

Cyanation Reagent

N-cyano-N-phenyl-p-methylbenzenesulfonamide has been used as a cyanating reagent for the efficient and selective cyanation of C-H bonds of alkenes. This methodology allows the synthesis of diverse substituted acrylonitriles in good to excellent yields, demonstrating the compound's utility in functional group transformations essential for constructing nitrile-containing molecules, which are important in various chemical industries (Manthena Chaitanya & P. Anbarasan, 2015).

Soil Mobility Study

The mobility of chlorsulfuron, a compound with structural similarities, has been studied in agricultural soils to predict its environmental behavior. Understanding the transport characteristics of such compounds through soil columns is crucial for assessing their environmental impact and behavior, particularly for agrochemicals (R. Veeh et al., 1994).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have analgesic effects, suggesting potential targets could be pain receptors or pathways .

Mode of Action

It’s worth noting that similar compounds have been shown to have analgesic effects . This suggests that N-(4-chloro-3-(trifluoromethyl)phenyl)-3-methoxybenzenesulfonamide may interact with its targets to modulate pain perception.

Biochemical Pathways

Given the analgesic effects observed in similar compounds, it’s plausible that this compound may influence pain signaling pathways .

Result of Action

Similar compounds have been shown to have potent analgesic efficacy, suggesting that this compound may also have significant effects on pain perception .

Propiedades

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO3S/c1-22-10-3-2-4-11(8-10)23(20,21)19-9-5-6-13(15)12(7-9)14(16,17)18/h2-8,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMISTZONTJOIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2614194.png)

![3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2614196.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2614199.png)

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-butyl-3-[(4-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2614206.png)